molecular formula C20H24N2O7S2 B11340512 Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11340512
M. Wt: 468.5 g/mol
InChI Key: RHHLGWCHTQRREA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE involves multiple steps, typically starting with the preparation of the benzoate core followed by the introduction of the piperidine and thiophene-2-sulfonyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Including halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action for METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4,5-DIMETHOXY-2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its methoxy-substituted benzoate core and thiophene-2-sulfonyl-piperidine moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2O7S2

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H24N2O7S2/c1-27-16-10-14(20(24)29-3)15(11-17(16)28-2)21-19(23)13-6-4-8-22(12-13)31(25,26)18-7-5-9-30-18/h5,7,9-11,13H,4,6,8,12H2,1-3H3,(H,21,23)

InChI Key

RHHLGWCHTQRREA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)OC

Origin of Product

United States

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